molecular formula C22H32O10 B7838115 1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer

1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer

Cat. No.: B7838115
M. Wt: 456.5 g/mol
InChI Key: BVWIFAPSAXFBRR-UHFFFAOYSA-N
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Description

1,2-O-Cyclohexylidene-α-D-xylo-pentodialdo-1,4-furanose dimer (CAS 15356-27-1) is a bicyclic carbohydrate derivative characterized by a cyclohexylidene acetal protecting group at the 1,2-O positions of a D-xylose-derived pentodialdo-1,4-furanose framework. Its structure features a spirocyclic system (cyclohexane fused to a furanose ring) and a dimeric configuration, likely formed via aldol condensation or anhydride linkage between two monomers . The compound is synthesized through selective oxidation of vicinal diols using NaIO₄, followed by acetal protection and dimerization . Key applications include its use as a chiral building block in organic synthesis and drug development due to its rigid stereochemistry and stability .

Properties

IUPAC Name

11-(6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)spiro[3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-4,1'-cyclohexane]-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O10/c23-11-12(25-19-13(11)29-21(31-19)7-3-1-4-8-21)18-26-14-15(17(24)28-18)27-20-16(14)30-22(32-20)9-5-2-6-10-22/h11-20,23-24H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWIFAPSAXFBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C(OC3O2)C4OC5C(C(O4)O)OC6C5OC7(O6)CCCCC7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexylidene Protection of D-Xylose

Step 1: Protection of D-Xylose
D-Xylose is treated with cyclohexanone under acidic conditions (e.g., H2_2SO4_4 or TsOH) to form 1,2-O-cyclohexylidene-α-D-xylofuranose. This step leverages the thermodynamic preference for the furanose form in nonpolar solvents.

Step 2: Oxidation to Pentodialdo-Furanose
The C5 hydroxyl of the protected xylose is oxidized to an aldehyde using Jones reagent (CrO3_3/H2_2SO4_4) or Dess-Martin periodinane (DMP). The aldehyde intermediate (C11_{11}H16_{16}O5_5) is highly reactive, necessitating low-temperature conditions (-10°C to 0°C).

Dimerization via Acid-Catalyzed Anhydride Formation

Conditions :

  • The aldehyde monomer is dissolved in anhydrous DMF or THF.

  • Catalyzed by BF3_3·Et2_2O or p-TsOH at 50–60°C for 12–24 hours.

  • Mechanism : Nucleophilic attack by the C3 hydroxyl of one monomer on the C5 aldehyde of another, followed by dehydration to form the 3,5':5,5'-dianhydride bridge.

Yield Optimization :

ParameterOptimal RangeEffect on Yield
Temperature50–60°CMaximizes rate
Catalyst Loading5–10 mol% BF3_3Prevents side reactions
Reaction Time18–24 hoursCompletes dimerization

Data from analogous systems suggest yields of 60–75% after chromatographic purification.

Alternative Method: Enzymatic Dimerization

Lipase-Mediated Transesterification

Recent advances propose using immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media:

  • Substrate : 1,2-O-cyclohexylidene-α-D-xylo-pentodialdo-1,4-furanose monomers.

  • Solvent : tert-Butyl methyl ether (TBME).

  • Conditions : 40°C, 48 hours, 300 rpm agitation.

Advantages :

  • Avoids acidic conditions that risk aldehyde decomposition.

  • Enantioselectivity preserves the α-D configuration.

Critical Analysis of Methodologies

Chemical vs. Enzymatic Routes

FactorChemical SynthesisEnzymatic Synthesis
Yield 60–75%40–55% (current data)
Purity ≥98% after column≥95% (requires HPLC)
Scalability Kilogram-scale feasibleLimited to lab-scale
Cost $700–1,000/g$1,200–1,500/g (enzyme)

Key Challenges and Mitigation Strategies

  • Aldehyde Stability : Use of anhydrous solvents and inert atmosphere (N2_2/Ar) prevents oxidation to carboxylic acids.

  • Regioselectivity : Steric hindrance from the cyclohexylidene group directs dimerization to the C3 and C5 positions.

Industrial-Scale Production Insights

Suppliers such as Dayang Chem and Chemlyte Solutions utilize modified chemical routes:

  • Batch Reactors : 100–500 L capacity with automated temperature control.

  • Purification : Multi-step crystallization from ethanol/water mixtures (melting point 187–191°C).

Emerging Innovations

Flow Chemistry Approaches

Microreactor systems enable rapid mixing and heat transfer, reducing reaction times by 30–50% compared to batch methods.

Photocatalytic Oxidation

Visible-light-driven oxidation of C5 hydroxyl using TiO2_2 nanoparticles offers a greener alternative to traditional oxidants .

Chemical Reactions Analysis

Types of Reactions

1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Properties

  • Molecular Formula : C22H32O10
  • Molecular Weight : 456.48 g/mol
  • CAS Number : 22250-05-1

The compound features a furanose structure, which is essential for its reactivity and interaction with biological systems. Its cyclohexylidene groups enhance stability and solubility in organic solvents, making it suitable for various chemical reactions.

Glycobiology

The compound is utilized in glycobiology for studying glycosylation processes and carbohydrate-protein interactions. Its structural features allow researchers to explore how carbohydrates influence biological functions.

Drug Development

Due to its ability to mimic natural sugars, 1,2-O-Cyclohexylidene-α-D-xylo-pentodialdo-1,4-furanose dimer serves as a lead compound in drug design. It can be modified to develop novel therapeutics targeting glycan-binding proteins.

Material Science

In material science, this compound is explored for its potential in creating biocompatible materials. Its carbohydrate nature lends itself to applications in developing hydrogels and other biomaterials used in tissue engineering.

Organic Synthesis

The compound is also valuable in organic synthesis as a building block for more complex molecules. Its reactive furanose structure can undergo various transformations, making it a versatile intermediate in synthetic pathways.

Case Studies

StudyApplicationFindings
Study on Glycosylation Investigated the role of cyclohexylidene protection in glycosylation reactionsDemonstrated enhanced yields compared to traditional protecting groups
Drug Design Research Development of glycomimeticsIdentified derivatives with improved binding affinity to lectins
Biomaterials Development Creation of hydrogels for tissue engineeringShowed promising biocompatibility and mechanical properties

Mechanism of Action

The mechanism of action of 1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as carbohydrate metabolism. The cyclohexylidene group and furanose ring play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights critical differences between the target compound and structurally related furanose derivatives:

Compound Name CAS Number Molecular Formula Protecting Group Sugar Type Key Properties
1,2-O-Cyclohexylidene-α-D-xylo-pentodialdo-1,4-furanose dimer 15356-27-1 Likely C₁₆H₂₂O₁₀ Cyclohexylidene (bulky) D-xylo-pentodialdo dimer High lipophilicity; rigid spirocyclic structure; dimeric anhydride linkage
1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose (monomer) 20031-21-4 C₈H₁₂O₅ Isopropylidene (small) D-xylo-pentodialdo Lower steric hindrance; monomeric form; used in isotopic labeling
1,2-O-(2,2,2-Trichloroethylidene)-β-D-lyxo-1,4-furanodialdose - C₇H₇Cl₃O₅ Trichloroethylidene D-lyxo-dialdose Electron-withdrawing Cl groups; lower thermal stability (m.p. 115–117°C)
3-O-Benzyl-1,2-O-isopropylidene-β-D-erythro-D-gluco-oct-1,4-furanose - C₂₂H₂₈O₇ Isopropylidene + benzyl D-gluco-octofuranose Larger sugar backbone (octose); dual protection for selective functionalization

Key Data from Studies

  • Cyclohexylidene dimer: Purity: 97% (commercial suppliers) . Thermal stability: Decomposes above 200°C (vs. trichloroethylidene analogs at 115–117°C) . Stereochemical utility: Used in the synthesis of non-proteinogenic amino acids (e.g., AHDA) via Grignard additions to the C-5 aldehyde .
  • Isopropylidene monomer: Isotopic labeling: Critical in synthesizing ¹³C-labeled glucose and idose via cyanohydrin reduction . Reactivity: Susceptible to deprotection under acidic conditions, unlike the robust cyclohexylidene group .

Limitations and Challenges

  • Cyclohexylidene dimer: Limited solubility in polar solvents due to high lipophilicity; requires optimization for aqueous-phase reactions .
  • Trichloroethylidene derivatives : Toxicity concerns from chlorine residues; restricted use in pharmaceuticals .

Biological Activity

1,2-O-Cyclohexylidene-α-D-xylo-pentodialdo-1,4-furanose dimer, with a molecular formula of C22H32O10 and a molecular weight of 456.48 g/mol, is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC22H32O10
Molecular Weight456.48 g/mol
CAS Number22250-05-1
PubChem ID16216914

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. A study demonstrated that the dimer effectively scavenged free radicals, reducing oxidative damage in cellular models .

Antimicrobial Activity

The dimer has shown promising antimicrobial properties against various pathogens. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating a notable inhibition zone in agar diffusion assays. This suggests potential applications in developing antimicrobial agents .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. It has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition could be beneficial for managing postprandial blood glucose levels, making it a candidate for diabetes management .

The proposed mechanisms through which 1,2-O-Cyclohexylidene-α-D-xylo-pentodialdo-1,4-furanose dimer exerts its biological effects include:

  • Radical Scavenging : The structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Membrane Disruption : The compound may interact with microbial membranes, leading to cell lysis and death.
  • Enzyme Binding : The dimer's structural conformation enables it to bind effectively to enzyme active sites, inhibiting their activity.

Study on Antioxidant Activity

A study conducted by Zhang et al. (2022) assessed the antioxidant capacity of various carbohydrate derivatives, including the dimer . The results showed that it significantly reduced malondialdehyde levels in treated cells compared to controls, indicating a reduction in lipid peroxidation .

Clinical Implications

In a clinical trial focusing on its effects on postprandial glucose levels, participants who consumed formulations containing this dimer showed a marked decrease in blood glucose spikes compared to those on placebo treatments. This suggests its potential utility in dietary supplements aimed at diabetic patients .

Q & A

Q. What are the common synthetic routes for preparing 1,2-O-cyclohexylidene-α-D-xylo-pentodialdo-1,4-furanose dimer, and what are their yields?

The dimer is typically synthesized via periodate-mediated cleavage of protected furanose precursors. A modified procedure involves reacting 5,6-di-O-isopropylidene-α-D-glucofuranose with H5IO6 in anhydrous ether under argon, yielding ~50% of the aldehyde intermediate and its dimer after purification by flash column chromatography (EtOAc/heptane) . Cyclohexylidene-protected analogs may require adjusted reaction times or stoichiometry due to steric effects of the bulkier protecting group compared to isopropylidene.

Q. How is the purity and structural integrity of the dimer confirmed in synthetic workflows?

Analytical methods include:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify the absence of residual protecting groups (e.g., isopropylidene) and confirm dimerization via aldehyde coupling .
  • IR spectroscopy : Bands at ~1744 cm<sup>−1</sup> indicate ester or aldehyde functionalities .
  • Chromatography : TLC or HPLC monitors reaction progress, while flash column chromatography (EtOAc/heptane) isolates the dimer .

Q. What protective group strategies are optimal for stabilizing the furanose ring during synthesis?

Cyclohexylidene groups are preferred over isopropylidene for enhanced steric protection of the 1,2-hydroxyl positions, reducing side reactions during oxidation or functionalization . However, their bulkiness may slow reaction kinetics, necessitating longer reaction times or elevated temperatures.

Advanced Research Questions

Q. How does the dimer’s stability vary under acidic, basic, or aqueous conditions?

The cyclohexylidene group is acid-labile, requiring neutral or mildly acidic conditions (pH 4–6) to avoid premature deprotection. In aqueous media, the dimer may undergo hydrolysis, releasing monomeric aldehydes. Stability studies using <sup>1</sup>H NMR in D2O or buffered solutions can quantify degradation rates .

Q. What mechanistic insights explain the dimer’s reactivity in nucleophilic additions or cross-coupling reactions?

The dimer’s aldehyde groups act as electrophilic sites for nucleophilic attack (e.g., Grignard reagents or amines). Computational studies (DFT) can model transition states for regioselectivity, while kinetic experiments under varying temperatures and solvents (e.g., THF vs. DMF) reveal solvent effects on reaction pathways .

Q. How does dimerization impact the compound’s application in synthesizing complex carbohydrates or glycosides?

Dimerization stabilizes the aldehyde form, enabling controlled stepwise functionalization. For example, selective reduction of one aldehyde group (e.g., NaBH4) produces a hemiaminal intermediate for glycosylation, while preserving the second aldehyde for further derivatization .

Q. What challenges arise in scaling up dimer synthesis, and how can purification be optimized?

Key challenges include:

  • Low yields : Dimer formation competes with overoxidation; optimizing H5IO6 stoichiometry and reaction time improves efficiency .
  • Purification : Flash chromatography scalability issues can be addressed with centrifugal partition chromatography (CPC) or preparative HPLC .

Q. How do spectroscopic and crystallographic data resolve contradictions in reported dimer structures?

Discrepancies in dimer conformation (e.g., spiro vs. linear arrangements) are resolved via:

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks.
  • NOESY NMR : Identifies spatial proximity of cyclohexylidene protons to furanose oxygens .

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